molecular formula C18H19NO4S B554273 Z-Cys(Bzl)-OH CAS No. 3257-18-9

Z-Cys(Bzl)-OH

Cat. No.: B554273
CAS No.: 3257-18-9
M. Wt: 345.4 g/mol
InChI Key: ATPNWHGYKFXQNF-UHFFFAOYSA-N
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Description

Z-Cys(Bzl)-OH, also known as N-Cbz-S-benzyl-L-cysteine or Nα-Z-S-benzyl-L-cysteine, is a chemical compound with the molecular formula C18H19NO4S . It is used for research purposes .


Molecular Structure Analysis

This compound has a molecular weight of 345.41 g/mol . It contains a total of 43 atoms; 19 Hydrogen atoms, 18 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom . The molecule contains 44 bonds in total, including 25 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 sulfide .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 345.41 g/mol . The storage temperature for this compound is 2-8°C .

Scientific Research Applications

  • Synthesis of Model Peptides for Iron-Sulfur Proteins : Z-Cys(Bzl)-OH has been used in the synthesis of model peptides related to iron-sulfur proteins. These peptides form chelate complexes with iron and sulfur, which are significant in studying the structure and function of iron-sulfur proteins (Ohta et al., 1979).

  • Enzymatic Synthesis of Oligopeptides : It's utilized in papain-catalyzed reactions for synthesizing various peptides, demonstrating the versatility of this compound in peptide synthesis (Chou et al., 1978).

  • Methodological Study in Peptide Synthesis : The compound has been studied for its effectiveness in synthesizing the tripeptide Z-Cys(Bzl)-Tyr-Ile-OtBu, exploring various enzymatic catalysts and synthesis strategies (Irokawa & Tominaga, 1991).

  • Pharmacological Synthesis : It has been used in synthesizing pharmacologically active peptides, such as [1-L-penicillamine,4-L-leucine]oxytocin, which possess antioxytocic and vasodepressor properties (Ferger & Chan, 1975).

  • Formation of Iron-Sulfur Complexes : this compound is instrumental in synthesizing peptides that form iron-sulfur complexes, contributing to studies on iron-sulfur cluster proteins (Okada et al., 1979).

  • Engineering Silver Nanoparticles : This compound has applications in the formation of organogels, which are used for engineering silver nanoparticles. The shape and size of the nanoparticles can be controlled by the sulfur-containing peptide Z-(l-Val)2-l-Cys(S-Bzl)-OMe (Mantion et al., 2008).

Mechanism of Action

The mechanism of action of Z-Cys(Bzl)-OH is not explicitly mentioned in the available sources. It is used for research purposes, particularly in the field of proteomics .

Safety and Hazards

While specific safety and hazard information for Z-Cys(Bzl)-OH is not available, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-17(21)16(13-24-12-15-9-5-2-6-10-15)19-18(22)23-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPNWHGYKFXQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3257-18-9
Record name NSC164669
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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